4-Nitro-D-phenylalanine hydrate

Übersicht

Beschreibung

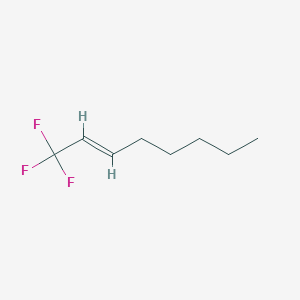

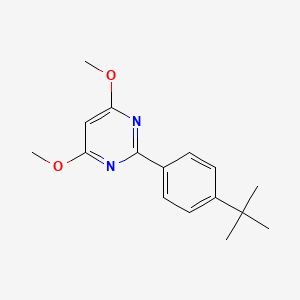

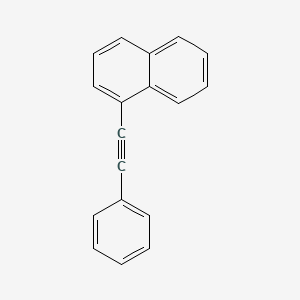

4-Nitro-D-phenylalanine hydrate, also known as p-Nitro-D-phenylalanine, is a compound useful in organic synthesis . It has the empirical formula C9H10N2O4 · H2O and a molecular weight of 228.20 .

Molecular Structure Analysis

The SMILES string for 4-Nitro-D-phenylalanine hydrate isO.NC@HN+[O-])C(O)=O . This indicates that the compound contains a nitro group (NO2) attached to a phenylalanine molecule. Physical And Chemical Properties Analysis

4-Nitro-D-phenylalanine hydrate forms crystals and has an optical activity of [α]20/D −7.0±1°, c = 2% in 1 M HCl . It has a molecular weight of 210.19 on an anhydrous basis .Wissenschaftliche Forschungsanwendungen

Self-Assembling Behavior

4-Nitrophenylalanine (4NP), a modified form of phenylalanine, exhibits unique self-assembling properties. The introduction of a nitro group significantly influences its self-assembly, making 4NP a highly efficient gelator in certain solvents like DMSO. This is attributed to non-covalent interactions and solvent mixture ratios, affecting the final self-assembly state. The study of 4NP's self-assembly in different solvents, such as DMSO and water, provides insights into supramolecular chemistry and materials science (Singh et al., 2020).

Probing Protein Environments

Unnatural amino acids like 4-cyano-L-phenylalanine (pCNF), which include nitro groups, are effective in probing local protein environments. The vibrational frequency of pCNF is sensitive to hydration, providing valuable information about protein structure and dynamics. This method of incorporating unnatural amino acids into proteins can enhance our understanding of protein behavior in different environments (Mishra et al., 2022).

Chromogenic Substrates in Enzyme Research

4-Nitro-D-phenylalanine is utilized in creating chromogenic substrates for studying aspartic proteinases. These substrates facilitate kinetic studies and provide insights into enzyme specificity and function. This application is significant for structure-function investigations in enzymology (Dunn et al., 1986).

Antimicrobial and Antioxidant Activities

Amide derivatives of 4-nitro-L-phenylalanine exhibit antimicrobial and antioxidant activities. Studies reveal that certain compounds display activity against specific fungal and bacterial strains, along with antioxidant properties. This suggests potential applications in pharmaceuticals and health sciences (Bhat et al., 2016).

De Novo Biosynthesis

The de novo biosynthesis of para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli is a groundbreaking development. This biosynthetic pathway, derived from glucose, opens new avenues in producing nitroaromatic chemicals and their biological applications, highlighting the potential of bioengineering in generating valuable amino acids (Butler et al., 2021).

Chiral Extraction and Analysis

4-Nitro-D-phenylalanine is key in chiral extraction studies, with applications in separating enantiomers, a critical process in pharmaceutical production. Research on its extraction with specific metal complexes provides insights into improving enantioselective processes in chemical engineering (Liu et al., 2013).

Vibrational Spectroscopy in Protein Studies

4-Cyano-L-phenylalanine (pCNPhe) is employed as a vibrational reporter in protein studies. Its ability to provide insights into local protein structures and dynamics through spectroscopic reporting is invaluable for understanding protein behavior at a molecular level (Bazewicz et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZDHJRNUIXKLU-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-D-phenylalanine hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)

![5-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)

![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)